2-(2,4-Dichloro-5-fluorophenyl)azetidine
Description
2-(2,4-Dichloro-5-fluorophenyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,4-dichloro-5-fluorophenyl group. The azetidine core introduces significant ring strain, which enhances reactivity and influences biological interactions. This compound is often synthesized via cyclization reactions involving chloroacetyl chloride or thioglycolic acid, as demonstrated in studies on related azetidinones and thiazolidinones .
Properties
Molecular Formula |
C9H8Cl2FN |
|---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H8Cl2FN/c10-6-4-7(11)8(12)3-5(6)9-1-2-13-9/h3-4,9,13H,1-2H2 |
InChI Key |
UVVKHXGTMMOPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is highly efficient for constructing functionalized azetidines. The reaction conditions often require photochemical activation and can be optimized for high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of 2-(2,4-dichloro-5-fluorophenyl)azetidine may involve large-scale photochemical reactors to facilitate the aza Paternò–Büchi reaction. The process can be scaled up by ensuring consistent light exposure and maintaining optimal reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichloro-5-fluorophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-5-fluorophenyl)azetidine involves its interaction with molecular targets through its azetidine ring. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives with Halogenated Phenyl Substituents
- 2-(4-Chlorophenyl)azetidine (CAS 566197-98-6): This analog replaces the 2,4-dichloro-5-fluorophenyl group with a 4-chlorophenyl substituent. However, its simpler structure may enhance metabolic stability .
- Sarolaner (Simparica®): A veterinary drug containing an azetidine ring fused with a benzofuran moiety and substituted with 3,5-dichloro-4-fluorophenyl and trifluoromethyl groups. The target compound’s dichloro-fluorophenyl group may offer similar advantages in targeting microbial enzymes .
Heterocyclic Compounds with 2,4-Dichloro-5-fluorophenyl Moieties
- 2-Amino-4-(2,4-dichloro-5-fluorophenyl)-6-(2-thienyl)pyrimidine: This pyrimidine derivative shares the 2,4-dichloro-5-fluorophenyl group but replaces the azetidine ring with a pyrimidine core. Studies show moderate antimicrobial activity (MIC: 12.5–50 µg/mL against S. aureus and E. coli), suggesting that the azetidine ring in the target compound could enhance membrane permeability or target specificity .
- 4-Thiazolidinones with 2,4-Dichloro-5-fluorophenyl Linkages: Compounds such as 5a-e and 6a-e (Table 1) exhibit strong antibacterial activity (MIC: 6.25–25 µg/mL) due to the combined effects of the thiazolidinone ring and halogenated aryl groups. The target compound’s azetidine ring may offer comparable or improved activity by reducing steric hindrance .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound Class | Example | MIC (µg/mL) Against E. coli | MIC (µg/mL) Against S. aureus |
|---|---|---|---|
| Azetidinones | 4d | 12.5 | 6.25 |
| Thiazolidinones | 5a | 25 | 12.5 |
| Pyrimidines | 2-Amino-4... | 50 | 25 |
Electronic and Steric Effects of Substituents
- Fluorine vs. Chlorine: Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, while chlorine’s bulkiness improves hydrophobic interactions. The 5-fluoro substitution in the target compound may optimize binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to non-fluorinated analogs .
Antimicrobial Activity
The target compound’s structural analogs, such as azetidinones (4a-n) and thiazolidinones (5a-n), demonstrate broad-spectrum antimicrobial activity. For instance:
Biological Activity
2-(2,4-Dichloro-5-fluorophenyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(2,4-Dichloro-5-fluorophenyl)azetidine features a dichloro-fluorophenyl moiety attached to an azetidine ring. This specific arrangement is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9Cl2F N |
| Molecular Weight | 229.09 g/mol |
| IUPAC Name | 2-(2,4-Dichloro-5-fluorophenyl)azetidine |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing the 2,4-dichloro-5-fluorophenyl group exhibit notable antimicrobial properties. For instance, a study synthesized various derivatives of this compound and assessed their antibacterial and antifungal activities. The results showed that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a study conducted by researchers, several derivatives of 2-(2,4-dichloro-5-fluorophenyl)azetidine were tested for antimicrobial efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
These results suggest that modifications to the azetidine structure can enhance antimicrobial potency.
Anticancer Activity
In addition to its antimicrobial properties, 2-(2,4-Dichloro-5-fluorophenyl)azetidine has been evaluated for its anticancer activity. Preliminary studies indicated cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HL-60 (Leukemia) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The mechanism by which 2-(2,4-Dichloro-5-fluorophenyl)azetidine exerts its biological effects is believed to involve interaction with cellular targets such as enzymes and receptors. The fluorinated phenyl group may facilitate binding to specific sites in target proteins, leading to altered cellular functions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the azetidine ring or the phenyl substituents can significantly influence its efficacy against microbial and cancerous cells.
Summary of SAR Findings
- Fluorination : Enhances lipophilicity and cellular uptake.
- Chlorination : Contributes to increased binding affinity for target sites.
- Azetidine Ring Modifications : Altered ring substitutions can lead to varied biological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
